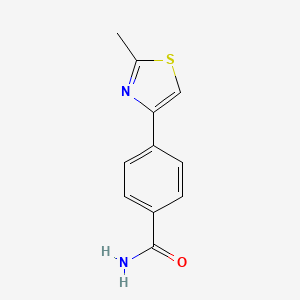

4-(2-methyl-1,3-thiazol-4-yl)benzamide

Description

4-(2-Methyl-1,3-thiazol-4-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a 2-methyl-substituted thiazole ring. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry. The compound’s structural motifs are associated with diverse biological activities, including kinase inhibition and receptor modulation .

Properties

IUPAC Name |

4-(2-methyl-1,3-thiazol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-7-13-10(6-15-7)8-2-4-9(5-3-8)11(12)14/h2-6H,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTZXDBOUFCRFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-1,3-thiazol-4-yl)benzamide typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with an appropriate amine under dehydrating conditions. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-1,3-thiazol-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-methyl-1,3-thiazol-4-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring can interact with various biological pathways, contributing to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Coumarin-thiazole hybrids () exhibit extended π-conjugation, which may improve fluorescence properties or anticoagulant activity.

Synthetic Flexibility: Carbodiimide-mediated coupling (EDCI/HOBt) is a common method for benzamide-thiazole conjugates, with yields exceeding 80% in optimized conditions . Hydroxamate derivatives (e.g., ) require additional steps, such as hydrazinolysis or phthalimide deprotection .

Table 2: Pharmacological Profiles of Selected Analogues

Key Findings:

- Kinase vs.

- Dopamine Receptor Selectivity : In , N-arylpiperazine benzamides with thiazole groups showed preferential binding to D3 over D2 receptors, highlighting the scaffold’s versatility in CNS drug design .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing 4-(2-methyl-1,3-thiazol-4-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation reactions between 2-methyl-1,3-thiazole derivatives and benzamide precursors. For example, 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde (a related compound) is synthesized via base-catalyzed condensation, suggesting similar approaches for the benzamide analog . Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (room temperature to reflux), and catalysts (e.g., sodium hydroxide). Reaction progress should be monitored via TLC and NMR spectroscopy to ensure purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : - and -NMR to confirm substituent positions and purity.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures, particularly if the compound forms stable crystals .

- Computational Tools : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

Q. What preliminary structure-activity relationship (SAR) insights exist for this compound in biological studies?

- Methodological Answer : Studies on analogs (e.g., 4-(2-amino-1,3-thiazol-4-yl)benzamide) suggest that electron-withdrawing groups (e.g., sulfonyl, chloro) on the benzamide core enhance bioactivity, particularly in enzyme inhibition . Functionalizing the thiazole ring (e.g., methyl groups) may improve metabolic stability. Initial SAR should prioritize modifying substituents while monitoring solubility via logP calculations and in vitro assays .

Advanced Research Questions

Q. How can contradictions in reported biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Methodological Answer :

- Dose-Response Studies : Perform IC assays across multiple cell lines to distinguish target-specific inhibition from off-target toxicity.

- Pathway Analysis : Use siRNA or CRISPR to knock down suspected targets (e.g., GSK-3β) and assess rescue effects .

- Proteomics : Compare protein expression profiles in treated vs. untreated cells to identify secondary targets .

Q. What strategies can improve the selectivity of this compound for kinases like GSK-3β?

- Methodological Answer :

- ATP-Binding Pocket Analysis : Use co-crystallization (via SHELX refinement) or molecular docking to identify key interactions (e.g., hydrogen bonds with Thr138 or Lys183 in GSK-3β) .

- Analog Design : Introduce bulky substituents (e.g., morpholine sulfonyl groups) to exploit hydrophobic regions adjacent to the ATP-binding site .

- Allosteric Modulation : Explore non-ATP-competitive inhibition, as seen with mGlu5 modulators (e.g., MTEP), to reduce off-target effects .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to predict absorption (e.g., Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (Ames test alerts).

- Molecular Dynamics (MD) Simulations : Assess binding stability in physiological conditions (e.g., solvation effects) .

- QSAR Models : Corrogate datasets of thiazole-benzamide analogs to identify structural features linked to improved bioavailability .

Q. What experimental approaches validate the compound’s mechanism in neurodegenerative or cancer models?

- Methodological Answer :

- In Vitro Models : Use SH-SY5Y (neuroblastoma) or HT-29 (colorectal cancer) cells to assess effects on apoptosis (via Annexin V staining) and proliferation (BrdU assays) .

- In Vivo Studies : Administer the compound in rodent models of Alzheimer’s (e.g., Aβ plaque reduction) or xenograft tumors, paired with biomarker analysis (e.g., β-catenin levels for Wnt pathway modulation) .

- Electrophysiology : For neurological targets, measure synaptic plasticity (e.g., LTP/LTD in hippocampal slices) .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in synthetic yields reported across studies?

- Methodological Answer :

- Parameter Screening : Systematically vary reaction parameters (e.g., solvent, catalyst loading) using Design of Experiments (DoE) software.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., oxidation of thiazole rings) that reduce yields .

- Cross-Validation : Reproduce key steps (e.g., benzamide coupling) using alternative methods (e.g., EDC/HOBt vs. DCC) to isolate protocol-dependent issues .

Q. What validation steps ensure biological activity is not assay-dependent?

- Methodological Answer :

- Orthogonal Assays : Confirm enzyme inhibition via both fluorescence-based (e.g., ADP-Glo™) and radiometric (e.g., -ATP incorporation) methods.

- Cell-Free vs. Cellular Assays : Compare IC values in purified enzyme preparations vs. whole-cell lysates to rule out membrane permeability confounders .

Tables for Key Data

Table 1 : Synthetic Routes and Yields for this compound Analogs

| Precursor | Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 2-Methylthiazole + Benzamide | DMF, NaOH, 80°C, 12h | 78 | >95% | |

| 4-Aminothiazole Derivative | EDC/HOBt, RT, 24h | 65 | 92% |

Table 2 : Biological Activity of Selected Analogs

| Compound | Target (IC) | Cell Viability (IC) | Selectivity Index |

|---|---|---|---|

| 4-(2-Methylthiazol)benzamide | GSK-3β: 1.2 µM | HT-29: 25 µM | 20.8 |

| Chloro-substituted Analog | GSK-3β: 0.8 µM | HT-29: 40 µM | 50.0 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.